1-(3,4-dichlorophenyl)-4-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carbonyl]piperazine
Description
Properties
IUPAC Name |
[4-(3,4-dichlorophenyl)piperazin-1-yl]-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N4O3/c1-12-8-17(22-28-12)19(27)25-10-13(11-25)18(26)24-6-4-23(5-7-24)14-2-3-15(20)16(21)9-14/h2-3,8-9,13H,4-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCRSQXEVQCYKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)N3CCN(CC3)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-dichlorophenyl)-4-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carbonyl]piperazine is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data from case studies and research findings.
Chemical Structure
The molecular formula of the compound is . The structure features a piperazine ring, a dichlorophenyl group, and an oxazole moiety, which are known to contribute to various pharmacological properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has indicated that derivatives of oxazole compounds often exhibit significant antimicrobial properties. For instance, studies involving similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as antifungal activities. The presence of the dichlorophenyl group is believed to enhance these properties by increasing lipophilicity and altering membrane permeability.
2. Antitumor Properties
The compound's structural components suggest potential antitumor activity. Compounds with similar piperazine and oxazole frameworks have been investigated for their ability to inhibit cancer cell proliferation. For example, derivatives of piperazine have shown cytotoxicity against various cancer cell lines, indicating that this compound may also possess similar effects.
3. Neuroprotective Effects
Some studies have explored the neuroprotective capabilities of oxazole derivatives. The unique structural features of this compound may provide neuroprotection by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of related compounds, it was found that derivatives similar to the target compound exhibited strong bactericidal effects against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
Case Study 2: Cytotoxicity Against Cancer Cells
A series of experiments evaluated the cytotoxicity of structurally related compounds on human cancer cell lines. The results showed that certain derivatives significantly reduced cell viability in MCF-7 breast cancer cells, suggesting that the target compound may also possess antitumor properties due to its structural similarities .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this class of compounds. Key findings include:
- Lipophilicity : The incorporation of a dichlorophenyl group increases the lipophilicity of the compound, enhancing its ability to penetrate biological membranes.
- Cytotoxicity : In vitro tests demonstrated that compounds with similar structures had IC50 values in the micromolar range against various cancer cell lines, indicating potential for further development as antitumor agents .
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential as a therapeutic agent due to its structural features that may confer biological activity.
Anticancer Activity
Research indicates that derivatives of similar piperazine compounds exhibit promising anticancer properties. For instance, compounds with piperazine rings have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
| Compound | Cancer Type | IC (µM) |
|---|---|---|
| Compound A | HeLa (Cervical) | 25 |
| Compound B | MCF-7 (Breast) | 30 |
Neuroprotective Effects
The incorporation of oxazole moieties in similar compounds has been linked to neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that these compounds can inhibit monoamine oxidase (MAO), an enzyme implicated in neurodegeneration.
| Compound | MAO Inhibition | IC (µM) |
|---|---|---|
| Compound C | MAO-A | 150 ± 7.88 |
| Compound D | MAO-B | 0.036 ± 0.012 |
Case Studies
Several studies have focused on the biological activity of compounds related to 1-(3,4-dichlorophenyl)-4-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carbonyl]piperazine :
Case Study 1: Anticancer Screening
A study evaluated a series of piperazine derivatives against human cancer cell lines, revealing that modifications in the oxazole and piperazine structures significantly influenced anticancer activity.
Case Study 2: Neuroprotective Mechanisms
Another investigation demonstrated that certain derivatives could protect neuronal cells from oxidative stress by inhibiting MAO activity, thus highlighting their potential in treating neurodegenerative disorders.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine Derivatives with Aryl Substituents
- 1-(4-Methoxyphenyl)piperazine (): Substituent: 4-methoxyphenyl (electron-donating group). Key Difference: The 3,4-dichlorophenyl group in the target compound may enhance lipophilicity and sigma receptor binding compared to the methoxy analog .
- 1-(3-Chlorophenyl)piperazine (): Substituent: 3-chlorophenyl (moderate electron withdrawal). Use: Intermediate in synthesizing trazodone analogs. Key Difference: The dichlorophenyl group in the target compound likely increases steric hindrance and receptor selectivity compared to monosubstituted analogs .
Piperazines with Heterocyclic Moieties
- 1-{[5-(2-Chlorophenyl)-1,2-Oxazol-3-yl]Methyl}-4-(Diphenylmethyl)Piperazine (): Structure: Piperazine with benzhydryl and 5-(2-chlorophenyl)isoxazole groups. Molecular Weight: 443.97 g/mol.
1-(2,3-Dichlorophenyl)-4-[(2-Fluoropyridin-3-yl)Carbonyl]Piperazine ():
Sigma Receptor Ligands
- N-[2-(3,4-Dichlorophenyl)Ethyl]-N-Methyl-2-[1-Pyrimidinyl-1-Piperazine Butanol (): Activity: Sigma antagonist reversing pentazocine-induced dopamine inhibition. Key Difference: The target compound’s azetidine-oxazole system may offer dual sigma receptor modulation (σ1/σ2) compared to simpler piperazine antagonists .
Pharmacological and Structural Data Table
*Estimated based on structural analysis.
Pharmacological Implications
The 3,4-dichlorophenyl group enhances sigma receptor affinity compared to monosubstituted or methoxy analogs . The azetidine-oxazole moiety may improve blood-brain barrier penetration relative to bulkier benzhydryl derivatives () . However, the lack of direct activity data for the target compound necessitates further in vitro profiling.
Q & A
Q. Basic
- NMR spectroscopy : 1H/13C NMR to verify connectivity of dichlorophenyl, azetidine, and oxazole moieties (e.g., carbonyl signals at δ 165–175 ppm) .
- Mass spectrometry : High-resolution MS (ESI+) to confirm molecular ion peaks (e.g., [M+H]+ expected m/z: ~500–550) .
- XRD crystallography : Resolve stereochemistry of the azetidine-piperazine junction if crystallization is feasible .
How to address discrepancies between in vitro bioactivity and in vivo efficacy?
Advanced
Methodological steps:
- Bioavailability screening : Assess solubility (logP) and membrane permeability (Caco-2 assays) to identify absorption limitations .
- Metabolic stability : Incubate with liver microsomes to evaluate CYP450-mediated degradation; consider prodrug strategies if rapid metabolism is observed .
- Formulation optimization : Use liposomal encapsulation or PEGylation to enhance plasma half-life .
What structural features influence the compound’s pharmacological activity?
Q. Basic
- Piperazine core : Facilitates receptor binding via hydrogen bonding with nitrogen atoms .
- 3,4-Dichlorophenyl group : Enhances lipophilicity and target affinity (e.g., CNS targets) .
- 5-Methyloxazole : Stabilizes the acylated azetidine via π-π stacking in hydrophobic pockets .
How can computational modeling predict target interactions?
Q. Advanced
- Molecular docking : Use AutoDock Vina to simulate binding to dopamine D3 or serotonin receptors; validate with MD simulations (GROMACS) to assess stability .
- QSAR studies : Correlate substituent electronegativity (e.g., Cl, CH3) with IC50 values from kinase assays .
What standard toxicity assays are recommended for preclinical evaluation?
Q. Basic
- Acute toxicity : OECD Guideline 423 for LD50 determination in rodents .
- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to screen for organ-specific toxicity .
- Genotoxicity : Ames test to rule out mutagenic potential .
How to reduce toxicity while maintaining target activity?
Q. Advanced
- Structural modifications : Introduce β-cyclodextrin complexes to mask reactive groups, reducing nonspecific binding .
- Isosteric replacement : Replace the dichlorophenyl group with trifluoromethyl to lower hepatotoxicity .
- Prodrug design : Incorporate ester linkages for hydrolytic activation in target tissues .
How to assess stability under varying storage conditions?
Q. Basic
- Thermal stability : TGA/DSC to determine decomposition temperatures (>150°C ideal for long-term storage) .
- Photodegradation : Expose to UV light (254 nm) and monitor via HPLC for byproduct formation .
- Humidity testing : Store at 25°C/60% RH for 4 weeks; assess hygroscopicity and polymorphic transitions .
How to resolve structural isomers formed during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
